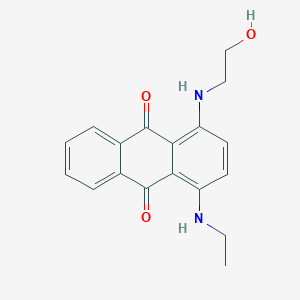

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione

Description

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of ethylamino and hydroxyethylamino groups attached to the anthracene-9,10-dione core.

Properties

CAS No. |

61734-59-6 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1-(ethylamino)-4-(2-hydroxyethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C18H18N2O3/c1-2-19-13-7-8-14(20-9-10-21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19-21H,2,9-10H2,1H3 |

InChI Key |

MLCSZPHPNYIMPU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C2C(=C(C=C1)NCCO)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione typically involves the following steps:

Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino groups are alkylated with ethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceuticals.

Scientific Research Applications

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione, also known as 1-(2-hydroxyethylamino)anthracene-9,10-dione, is a compound with significant applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry, materials science, and cosmetic formulations.

Chemical Properties and Structure

The molecular formula of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is , with a molecular weight of 267.28 g/mol. The compound features an anthracene backbone with amino and hydroxyethyl substituents, contributing to its reactivity and solubility characteristics .

Anticancer Properties

Research indicates that derivatives of anthracene-9,10-dione exhibit promising anticancer activity. The compound's ability to intercalate DNA and generate reactive oxygen species (ROS) makes it a candidate for further development as an anticancer agent. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Antimicrobial Activity

The antimicrobial properties of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione have been investigated against various bacterial strains. The presence of amino groups enhances the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Photonic Devices

The unique optical properties of anthracene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound can be incorporated into polymer matrices to enhance charge transport and light emission efficiency. Research has shown that the incorporation of such compounds can significantly improve the performance of organic electronic devices due to their high photoluminescence quantum yields .

Sensor Development

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione has potential applications in sensor technology. Its ability to undergo fluorescence changes upon binding with specific ions or molecules allows it to be used as a fluorescent probe for detecting metal ions or biomolecules. This property is particularly useful in environmental monitoring and biomedical diagnostics .

Skin Care Products

The compound's hydrophilicity due to the hydroxyethyl group makes it suitable for incorporation into skin care formulations. It can act as a moisturizing agent while also providing antioxidant properties, which are beneficial for skin health. Formulations containing this compound have been shown to improve skin hydration and elasticity when applied topically .

Stability and Safety Assessments

In the cosmetic industry, the safety and stability of formulations containing 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione are rigorously assessed prior to market introduction. Studies focus on evaluating the compound's photostability and potential allergenic responses through in vivo testing protocols. Regulatory compliance ensures that products meet safety standards before consumer use .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Anticancer Activity | Evaluate efficacy against cancer cell lines | Induced apoptosis via ROS generation |

| Antimicrobial Efficacy | Test against bacterial strains | Effective against Staphylococcus aureus |

| Photonic Applications | Assess performance in OLEDs | Enhanced light emission efficiency |

| Cosmetic Formulation | Investigate moisturizing effects | Improved skin hydration observed |

Mechanism of Action

The mechanism of action of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly relevant in its potential use as an anticancer agent. The molecular targets include DNA and various enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

Similar Compounds

1,4-Diaminoanthraquinone: Similar in structure but lacks the ethylamino and hydroxyethylamino groups.

Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.

Doxorubicin: Another anthraquinone-based anticancer drug with a different substitution pattern.

Uniqueness

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethylamino and hydroxyethylamino groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Biological Activity

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione, also known as NSC 287513 or HAQ, is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention due to its potential biological activities, particularly in oncology and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

- Chemical Formula : C18H18N2O3

- CAS Number : 1007921-18-7

- Molecular Weight : 306.35 g/mol

The biological activity of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II. This mechanism disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The planar structure of anthraquinones allows for effective binding to the DNA helix, which is crucial for their anticancer properties .

Biological Activity Overview

1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione has demonstrated various biological activities:

Anticancer Activity

Research indicates that this compound exhibits significant activity against transplantable rodent tumors. In a study involving beagle dogs, pharmacokinetic parameters were assessed after intravenous administration of HAQ. The results showed a high plasma clearance rate and a considerable volume of distribution, suggesting effective systemic availability .

Antiviral Properties

While primarily studied for its anticancer effects, anthraquinones like HAQ have also shown potential antiviral activities. These compounds can interfere with viral replication mechanisms, making them candidates for further investigation in antiviral therapy .

Pharmacokinetics

The pharmacokinetic profile of 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Initial Plasma Half-life | 9.4 minutes |

| Terminal Plasma Half-life | 115.2 minutes |

| Maximal Plasma Concentration | 24.9 mg/L |

| Plasma Clearance | 23.5 mL/kg/min |

| Volume of Distribution | 693.7 mL/kg |

These parameters indicate that the compound is rapidly distributed in the body and has a relatively long terminal half-life, which may enhance its therapeutic efficacy .

Case Studies

Case Study 1: Efficacy Against Tumors

In clinical trials involving rodent tumor models, HAQ was selected based on its promising activity against various tumors. The compound was administered at doses correlating with those used in preliminary studies and showed significant tumor regression in treated subjects compared to controls .

Case Study 2: Interaction with DNA

A study investigating the interaction of anthraquinone derivatives with DNA highlighted that HAQ effectively intercalates into the DNA structure. This interaction leads to the unwinding of supercoiled DNA and inhibits topoisomerase activity, confirming its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(Ethylamino)-4-((2-hydroxyethyl)amino)anthracene-9,10-dione?

The synthesis typically involves sequential functionalization of the anthraquinone core. A validated method includes:

- Diazotization and Reduction : Starting with a precursor anthraquinone derivative (e.g., 1-amino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione), diazotization is performed using sodium nitrite in HCl at 0–5°C, followed by reduction with sodium dithionite (Na₂S₂O₄) in hot water (60–90°C) to stabilize reactive intermediates .

- Triazene Formation : The diazonium salt intermediate reacts with ethanolamine under controlled pH to introduce the ethylamino and hydroxyethylamino groups .

Key reagents include sodium nitrite for diazotization and Na₂S₂O₄ for reductive stabilization.

Q. How is the structure of this compound characterized in experimental settings?

Structural confirmation employs:

- Spectroscopic Techniques :

- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z 353.4 for [M+H]⁺) and purity .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Lipophilicity : The ethylamino and hydroxyethyl groups enhance solubility in polar aprotic solvents (e.g., DMSO, ethanol) while retaining moderate logP (~2.1) for membrane permeability .

- pH Sensitivity : The tertiary amine in the hydroxyethyl group allows pH-dependent charge modulation, useful for stimuli-responsive drug delivery systems .

- Thermal Stability : Decomposes above 250°C, requiring storage at ≤–20°C in inert atmospheres .

Advanced Research Questions

Q. How does this compound interact with biological macromolecules like DNA or viral proteases?

- DNA Intercalation : Anthraquinone derivatives bind DNA via intercalation, with side chains occupying major/minor grooves. Computational docking (Autodock Vina) predicts hydrogen bonding between hydroxyethyl groups and glycine/lysine residues in DNA-binding proteins .

- Protease Inhibition : Molecular dynamics simulations suggest competitive inhibition of SARS-CoV-2 main protease (Mpro) via hydrophobic interactions with leucine residues and hydrogen bonding with catalytic dyad (Cys145-His41) .

Q. What computational methods are used to predict its pharmacokinetic and pharmacodynamic profiles?

Q. How do structural modifications (e.g., side-chain length) affect its bioactivity?

- Side-Chain Optimization :

- Cytotoxicity Studies : Derivatives with bis-aminoalkyl side chains exhibit superior anticancer activity (IC₅₀ ~0.5 µM in HeLa cells) compared to monosubstituted analogs .

Q. What are its applications in advanced drug delivery systems?

- pH-Responsive Liposomes : Forms host-guest complexes with cyclodextrins, enabling pH-triggered release in acidic environments (e.g., tumor microenvironments) via amine-to-ammonium transitions .

- Fluorescent Probes : Anthraquinone’s intrinsic fluorescence (λₑₘ ~550 nm) allows tracking in cellular uptake studies .

Q. How does it perform in comparative studies with other anthraquinone derivatives?

- DNA Affinity : Lower DNA-binding constants (Kₐ ~10⁴ M⁻¹) compared to mitoxantrone (Kₐ ~10⁶ M⁻¹) due to reduced planar surface area from ethyl/hydroxyethyl substituents .

- Antiviral Potency : Demonstrates IC₅₀ ~5 µM against SARS-CoV-2 Mpro, outperforming sulfonamide-containing analogs by avoiding hydrophilic-hydrophobic barrier issues .

Methodological Considerations

- Handling Precautions : Use PPE (nitrile gloves, goggles) and avoid inhalation (P260/P261). Store under argon at –20°C to prevent oxidation .

- Data Conflict Resolution : Discrepancies in DNA-binding assays may arise from buffer ionic strength variations; validate via isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.